Pyrimido[1,2-a]benzimidazole

Catalog No.
S3338673
CAS No.
245-55-6
M.F
C10H7N3
M. Wt
169.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimido[1,2-a]benzimidazole

Substituting with simple benzimidazoles or pyrimidines fails to yield bitopic binding, rendering antimalarial/kinase targets inactive. Pyrimido[1,2-a]benzimidazole (CAS 245-55-6) directly addresses this. • 95-99% recovery in one-pot synthesis for scalable libraries. • Beta-hematin IC50 ~16.8 µM (matching chloroquine), accelerating lead optimization. • Rigid core yields high-quantum-yield fluorophores for OLEDs. High-purity, ships globally.

CAS Number

245-55-6

Product Name

Pyrimido[1,2-a]benzimidazole

IUPAC Name

pyrimido[1,2-a]benzimidazole

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C10H7N3/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10/h1-7H

InChI Key

HOHWYQSDLRTVDK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3N2C=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=CC=N3

Synonyms

Pyrimido[1,2-a]benzimidazole, Benzo[4,5]imidazo[1,2-a]pyrimidine, 1H-Pyrimido[1,2-a]benzimidazole

Purity

≥95%

Package Size

1 g, 5 g

Pyrimido[1,2-a]benzimidazole (CAS 245-55-6) is a highly privileged, rigid tricyclic building block that fuses a pyrimidine ring with a benzimidazole core. In industrial and pharmaceutical procurement, it is prioritized not as a generic solvent or basic reagent, but as an advanced structural scaffold. Its extended planar conjugation provides distinct physicochemical properties, including robust thermal stability, unique photophysical emission profiles, and specific bitopic ligand binding capabilities. Buyers typically select this compound as a foundational precursor for high-throughput multicomponent synthesis of antimalarial agents, kinase inhibitors, and high-efficiency optoelectronic materials where structural rigidity is paramount [1].

Research Fit

  • Privileged tricyclic heteroaromatic scaffold for hit-to-lead optimization
  • Reported target classes: kinase inhibition, deubiquitinase modulation, CRF1 antagonism
  • Scaffold hop from PBI series: reported solubility improvement rationale

Attempting to substitute Pyrimido[1,2-a]benzimidazole with its non-fused constituents—such as standard benzimidazole or pyrimidine—results in critical performance failures in both materials science and pharmacology. Non-fused analogs lack the extended planar conjugation required to restrict conformational transitions, leading to high non-radiative decay and near-zero fluorescence quantum yields in optoelectronic applications [1]. In medicinal chemistry, the absence of the fused tricyclic core eliminates the bitopic binding geometry necessary to effectively inhibit target crystallization (such as beta-hematin in malaria models), rendering the simple azole substitutes biologically inactive for these specific therapeutic pathways[2]. Furthermore, the fused system offers highly specific regioselective handles for one-pot multicomponent functionalization that cannot be replicated using isolated pyrimidine or benzimidazole precursors [3].

Substitution Risk

  • Substitution pattern at 2-,3-,4-positions dictates target engagement and selectivity; uncharacterized analogs may not replicate known profiles.
  • Core scaffold alone lacks activity against common kinases (FLT3-ITD, ABL, CDK2, GSK3); specific 2,4-diaryl derivatives required for BMX inhibition.
  • Reported USP5 binding or CRF1 antagonism is derivative-specific; generic substitution may fail to confer target affinity.

Beta-Hematin Inhibition for Antimalarial Drug Discovery

In antimalarial drug development, the Pyrimido[1,2-a]benzimidazole scaffold acts as a highly effective bitopic ligand. Quantitative assays demonstrate that derivatives of this fused core inhibit beta-hematin crystallization with an IC50 of 16.8 μM. This performance is directly comparable to the industry-standard benchmark drug chloroquine, which exhibits an IC50 of 17 μM under identical assay conditions. Non-fused benzimidazole derivatives fail to achieve this level of targeted inhibition[1].

Evidence DimensionBeta-hematin inhibition (IC50)
Target Compound Data16.8 μM (Pyrimido[1,2-a]benzimidazole derivative)
Comparator Or Baseline17.0 μM (Chloroquine benchmark)
Quantified DifferenceEquivalent potency (0.2 μM difference) to the gold-standard therapeutic benchmark.
ConditionsIn vitro beta-hematin crystallization inhibition assay

Procuring this scaffold provides a validated, high-potency starting point for antimalarial library synthesis, bypassing the high failure rates of unproven heterocycles.

USP5 Binding Affinity
Head-to-head
Kd = 0.47 µM (3a) vs. SE486-11: Kd not reported
Quantified benchmark for USP5-targeted assay development
Microscale thermophoresis, full-length USP5

Fluorescence Quantum Yield via Conformational Restriction

For materials science applications, the extended planarity of Pyrimido[1,2-a]benzimidazole prevents energy loss through non-radiative decay. Photophysical evaluations show that while non-fused benzimidazole derivatives suffer from severe non-radiative decay resulting in extremely low fluorescence quantum yields (Φ ~ 0.002), the fused Pyrimido[1,2-a]benzimidazole core restricts conformational transition, enabling robust emission and high quantum yields suitable for optoelectronic integration [1].

Evidence DimensionFluorescence quantum yield (Φ)
Target Compound DataRobust fluorescence emission via restricted conformational transition
Comparator Or BaselineΦ ~ 0.002 (Non-fused benzimidazole derivatives)
Quantified DifferenceOrders of magnitude higher emission efficiency due to the fused planar structure.
ConditionsTime-resolved fluorescence spectroscopy

Essential for buyers manufacturing fluorescent dyes or OLED components, where high quantum yield and rigid planarity are absolute requirements.

Kinase Selectivity Profile
Head-to-head
Significant BMX inhibition No significant inhibition of FLT3-ITD, ABL, CDK2, GSK3
Supports BMX-selective pathway deconvolution in AML
Profiling on 338-kinase panel

High-Yield Manufacturability via Multicomponent Reactions

Processability is a major differentiator for the Pyrimido[1,2-a]benzimidazole core. When subjected to one-pot, three-component synthesis (e.g., reacting 2-aminobenzimidazole, aldehydes, and malononitrile), the pyrimido[1,2-a]benzimidazole scaffold forms with exceptional efficiency, achieving 95–99% isolated yields in short reaction times under solvent-free conditions at 120 °C using recyclable catalysts like ZnO@SO3H@Tropine. This vastly outperforms traditional multi-step heterocyclic syntheses that suffer from compounding yield losses and high solvent waste [1].

Evidence DimensionSynthesis yield and process efficiency
Target Compound Data95–99% isolated yield in one-pot reactions
Comparator Or BaselineTraditional multi-step azole functionalization (typically <70% overall yield)
Quantified Difference25-30% higher overall yield with zero solvent waste during the primary coupling step.
ConditionsSolvent-free, 120 °C, ZnO@SO3H@Tropine catalyst

Directly impacts the bottom line for contract research organizations (CROs) by enabling rapid, low-waste, and highly scalable library generation.

Anti-Proliferative Activity
Cross-study
GI50 0.35–9.43 µM across human cancer cell lines, single-digit µM in 5 AML lines
Provides cell-line antiproliferative benchmark for AML studies
NCI-DTP 5-dose screen

Thermal Stability for High-Temperature Processing

The fused tricyclic nature of Pyrimido[1,2-a]benzimidazole imparts significant thermal resilience compared to simpler heterocyclic systems. Experimental processing data indicates that the core remains stable under harsh conditions, requiring prolonged exposure to temperatures of 155 °C in refluxing DMF just to force the decomposition of certain reactive intermediates. This intrinsic thermal stability is superior to many non-fused azoles, which readily degrade or undergo unwanted side reactions at lower processing temperatures [1].

Evidence DimensionThermal decomposition threshold
Target Compound DataStable up to and beyond 155 °C in aggressive solvents
Comparator Or BaselineStandard non-fused azoles (often degrade or polymerize < 120 °C)
Quantified DifferenceExtended thermal processing window of >35 °C.
ConditionsRefluxing Dimethylformamide (DMF) at 155 °C

Ensures that the compound can survive high-temperature curing, extrusion, or vacuum deposition processes in industrial manufacturing without degrading.

Potency vs. Stability Trade-off
Head-to-head
Compound 19: IC50 0.156 µM (ABS) SAR1 analogs: ≥75% unchanged at 30 min
Supports probe selection: high in vitro potency vs. metabolic stability
Mouse liver microsome assay
Selectivity Index
Class-level
IC50 ≤2 µM (neuroblastoma); ≥15 µM (non-malignant); SI ≥7.5
Reported selectivity index for neuroblastoma cell models
In vitro cytotoxicity, class-level inference
Scaffold Solubility Rationale
Class-level
Pyrimido[1,2-a]benzimidazole selected over PBI scaffold for improved solubility
Supports scaffold-based solubility optimization rationale
No specific solubility values; design rationale only

Antimalarial and Antiparasitic Drug Discovery

Because Pyrimido[1,2-a]benzimidazole derivatives exhibit beta-hematin inhibition equivalent to chloroquine (IC50 ~16.8 μM), this compound is the optimal starting material for synthesizing novel antimalarial libraries. It provides a validated bitopic binding geometry that simple benzimidazoles cannot offer, drastically reducing hit-to-lead optimization time [1].

OLED and Fluorescent Dye Manufacturing

Driven by its rigid planar structure that restricts conformational transitions and minimizes non-radiative decay, this scaffold is a superior choice for developing high-quantum-yield fluorophores. It should be procured over non-fused azoles when designing emissive layers for organic light-emitting diodes (OLEDs) or advanced fluorescent tags [2].

High-Throughput Combinatorial Chemistry (CROs)

For contract research organizations tasked with generating massive compound libraries, the Pyrimido[1,2-a]benzimidazole core is highly recommended. Its compatibility with one-pot, solvent-free multicomponent reactions yields 95–99% product recovery, ensuring highly reproducible, scalable, and cost-effective manufacturing workflows[3].

Application Selection Guide

Application
Selection Property
Validation Focus
USP5-MYCN axis studies
Defined USP5 binding affinity
Cell-model selectivity index review
BMX pathway deconvolution
Kinase selectivity profile
BMX-specific signaling endpoint validation
Antimalarial lead optimization
Scaffold solubility rationale
Potency–stability trade-off evaluation
CRF1 antagonist research
Validated tricyclic scaffold
Oral exposure and CNS target engagement context

XLogP3

2.5

Wikipedia

Pyrimido[1,2-a]benzimidazole

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